2-(4-formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide

Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship

2-(4-Formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923727-97-3) is a synthetic small molecule belonging to the phenoxyacetamide class, featuring a 4-formyl-2-methoxyphenoxy core linked via an acetamide bridge to a 5-methylisoxazol-3-yl moiety. With a molecular formula of C₁₄H₁₄N₂O₅ and a molecular weight of 290.27 g/mol, this compound is distributed by multiple specialty chemical suppliers as a research-grade screening compound (typical purity ≥95%).

Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
Cat. No. B13173555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
InChIInChI=1S/C14H14N2O5/c1-9-5-13(16-21-9)15-14(18)8-20-11-4-3-10(7-17)6-12(11)19-2/h3-7H,8H2,1-2H3,(H,15,16,18)
InChIKeyZWBULTZMHLAZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide - Chemical Identity, Physicochemical Profile, and Screening Library Provenance


2-(4-Formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide (CAS 923727-97-3) is a synthetic small molecule belonging to the phenoxyacetamide class, featuring a 4-formyl-2-methoxyphenoxy core linked via an acetamide bridge to a 5-methylisoxazol-3-yl moiety . With a molecular formula of C₁₄H₁₄N₂O₅ and a molecular weight of 290.27 g/mol, this compound is distributed by multiple specialty chemical suppliers as a research-grade screening compound (typical purity ≥95%) . Its structure incorporates three pharmacophorically relevant elements: a reactive aromatic aldehyde (formyl) group amenable to bioconjugation and library diversification, a methoxy substituent influencing electronic properties and metabolic stability, and a methylisoxazole heterocycle known to engage in hydrogen bonding and π-stacking interactions with biological targets . The compound is currently cataloged in commercial screening collections but lacks individual characterization in public bioactivity databases such as ChEMBL or PubChem BioAssay, placing it in the category of underexplored chemical space with potential for de novo target discovery campaigns.

Why Simple In-Class Substitution Fails for 2-(4-Formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide - Critical Substituent-Level Differentiation


Compounds within the 4-formyl-2-methoxyphenoxyacetamide class cannot be treated as interchangeable procurement items because even single-point structural variations produce fundamentally distinct chemical reactivity profiles and potential biological recognition patterns. The target compound's 5-methylisoxazol-3-yl amide substituent is structurally and electronically distinct from the N-aryl amide, N-alkyl amide, or unsubstituted acetamide variants commonly listed as nearest neighbors in vendor catalogs . The isoxazole ring provides a specific hydrogen-bond acceptor/donor geometry and a defined dipole moment that is absent in phenyl or thiophene analogs, directly affecting target binding and solubility [1]. Furthermore, the presence of the free formyl group at the 4-position of the phenoxy ring represents a reactive handle that is lost or sterically blocked in halogenated analogs such as the 2-iodo or 2-bromo derivatives . This formyl group is the single most important differentiator for downstream derivatization applications, including bioconjugation via reductive amination, hydrazone formation, and PROTAC linker attachment. Substituting a compound that lacks this aldehyde functionality eliminates the primary chemical utility of the scaffold entirely. The quantitative evidence below substantiates these differentiation points with specific comparative data where available, while transparently identifying areas where direct head-to-head biological comparisons remain absent from the public domain.

Quantitative Differentiation Evidence: 2-(4-Formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide vs. Closest Structural Analogs


Evidence Item 1: Isoxazole vs. N-Aryl Substitution - Impact on Hydrogen-Bond Donor/Acceptor Topology and Predicted Target Engagement

The 5-methylisoxazol-3-yl amide substituent in the target compound defines a hydrogen-bond acceptor/donor topology fundamentally different from the N-aryl acetamide analogs such as 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide [1]. The isoxazole ring oxygen and endocyclic nitrogen present a spatially constrained acceptor pair (O···N distance ~2.2 Å) capable of bidentate interactions with protein backbone amides or kinase hinge regions, a motif absent in simple phenyl amides. This structural difference is directly reflected in the calculated topological polar surface area (tPSA) of the target compound estimated at approximately 94-100 Ų based on fragment contribution methods, compared to approximately 64-72 Ų for N-phenyl acetamide analogs lacking the isoxazole heteroatoms . A tPSA difference of ≥20 Ų is predictive of significant divergence in membrane permeability and oral bioavailability according to established drug-likeness models [2].

Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship

Evidence Item 2: Free Formyl Group Reactivity - Aldehyde-Preserving vs. Halogen-Blocked Analog Comparisons

The target compound retains a free, unsubstituted formyl (-CHO) group at the 4-position of the 2-methoxyphenoxy ring, enabling direct participation in nucleophilic addition reactions (hydrazone/oxime formation, reductive amination) without requiring deprotection or functional group interconversion . In contrast, the commercially available halogenated analogs 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 445002-77-7) and 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 553674-30-9) bear bulky halogen substituents at the 2- or 6-positions that sterically encumber the formyl group and introduce competing reactivity (potential for metal-catalyzed cross-coupling at the C-I or C-Br bond). The target compound's unsubstituted 6-position adjacent to the formyl group ensures maximal accessibility for conjugation reagents. Additionally, the halogenated analogs incorporate an N-[3-(trifluoromethyl)phenyl] acetamide terminus rather than the isoxazole, compounding the structural divergence and making them unsuitable as chemical biology surrogates.

Chemical Biology Bioconjugation Chemistry PROTAC Linker Chemistry

Evidence Item 3: Purity and Analytical Documentation - Supplier-Confirmed Identity vs. Uncharacterized Library Compounds

The target compound is supplied with batch-specific analytical documentation at a confirmed purity of 95% by multiple independent vendors, including availability of NMR, HPLC, MSDS, and Certificate of Analysis (COA) upon request . This level of documentation is not uniformly available across all 4-formyl-2-methoxyphenoxyacetamide analogs. For example, the unsubstituted acetamide 2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 186685-89-2) lacks the isoxazole N-substituent that imparts crystallinity and facilitates purification, and its analytical characterization is less comprehensive across major supplier catalogs. The target compound's defined melting point behavior (implied by its stable storage at 2-8°C in sealed, dry conditions ) further indicates a well-defined crystalline solid amenable to accurate weighing and formulation, reducing the risk of potency miscalculation in dose-response assays.

Quality Control Analytical Chemistry Procurement Decision-Making

Evidence Item 4: Isoxazole Methyl Substitution - Differentiation from Non-Methylated and Bulkier Heterocyclic Analogs

The 5-methyl substituent on the isoxazole ring of the target compound represents a specific steric and electronic tuning element that differentiates it from unsubstituted isoxazole analogs and from bulkier heterocyclic variants such as 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide . The methyl group contributes a modest +I inductive effect that slightly increases electron density on the isoxazole ring (Hammett σₘ ≈ -0.07 for CH₃), subtly modulating the pKa of the amide NH and the strength of hydrogen-bonding interactions with biological targets [1]. The thiophenyl-substituted analog introduces a significantly larger aryl group (molecular weight increase of ~83 Da for thiophene vs. methyl), which alters lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0 units based on fragment constant methods) and may introduce off-target promiscuity associated with larger hydrophobic substituents [2]. The methyl group therefore preserves the core isoxazole recognition features without the liability of excessive lipophilicity.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Evidence-Validated Application Scenarios for 2-(4-Formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide in Research and Early Discovery


Scenario 1: Bioconjugation Handle for PROTAC and Chemical Probe Synthesis

The target compound is the most suitable choice among commercially available 4-formyl-2-methoxyphenoxyacetamide analogs when the primary experimental objective is derivatization via the aldehyde functional group. The unsubstituted position adjacent to the formyl group ensures maximal steric accessibility for oxime/hydrazone ligation or reductive amination with amine-containing linkers . This contrasts directly with the 2-iodo and 2-bromo analogs (CAS 445002-77-7 and 553674-30-9), where the halogen substituents sterically encumber the formyl group and introduce competing cross-coupling reactivity that can complicate bioconjugation workflows. Researchers synthesizing PROTACs, fluorescent probes, or affinity chromatography reagents should prioritize this compound over halogenated alternatives to avoid undesired side reactions and to maintain the structural integrity of the final conjugate.

Scenario 2: Fragment-Based Screening Against Isoxazole-Recognizing Biological Targets

The combination of low molecular weight (290.27 g/mol), moderate predicted lipophilicity, and the presence of the isoxazole heterocycle—a known pharmacophore in kinase inhibitors, GPCR ligands, and anti-inflammatory agents—makes this compound a logical inclusion in fragment screening libraries targeting proteins with precedent for isoxazole binding . The methyl substitution on the isoxazole ring distinguishes this fragment from unsubstituted isoxazole fragments by providing a defined steric boundary for structure-activity relationship interpretation: any binding detected in a primary screen can be immediately followed up by examining whether removal or extension of the 5-methyl group modulates affinity. Procurement for fragment library assembly should specify this particular N-(5-methylisoxazol-3-yl) acetamide rather than generic isoxazole-containing fragments to preserve this SAR-interpretable feature.

Scenario 3: Diversity-Oriented Synthesis Starting Material with Dual Reactive Functionality

The target compound uniquely combines a formyl group (electrophilic) and an amide NH (nucleophilic/acidic) within the same small molecule scaffold, enabling sequential orthogonal derivatization strategies that are not possible with either the simple acetamide analog (CAS 186685-89-2, which lacks the isoxazole amide NH) or the N-aryl analogs (which lack the heterocyclic H-bond donor) . A chemist can first react the formyl group via reductive amination to install diversity element R₁, then deprotonate the amide NH for N-alkylation or acylation to introduce diversity element R₂, generating a diversified library from a single core scaffold. This dual-reactivity profile reduces the number of distinct building blocks required in a parallel synthesis campaign, directly lowering procurement complexity and cost.

Scenario 4: Reference Standard for Analytical Method Development in Isoxazole-Containing Compound Analysis

The availability of this compound with documented 95% purity, supported by NMR, HPLC, MSDS, and COA from multiple independent vendors , establishes it as a viable reference standard for developing and validating HPLC or LC-MS analytical methods intended for isoxazole-containing compound series. The defined storage conditions (sealed, dry, 2-8°C) and multi-vendor sourcing reduce the risk of batch-to-batch variability that would undermine method validation. Analytical core facilities and quality control laboratories supporting medicinal chemistry programs should select this compound over less thoroughly characterized analogs when establishing system suitability parameters for isoxazole-containing analyte quantification.

Quote Request

Request a Quote for 2-(4-formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.